Cas no 1215206-31-7 (2'-Bromo-3'-methylbiphenyl-3-carboxylic acid)

1215206-31-7 structure

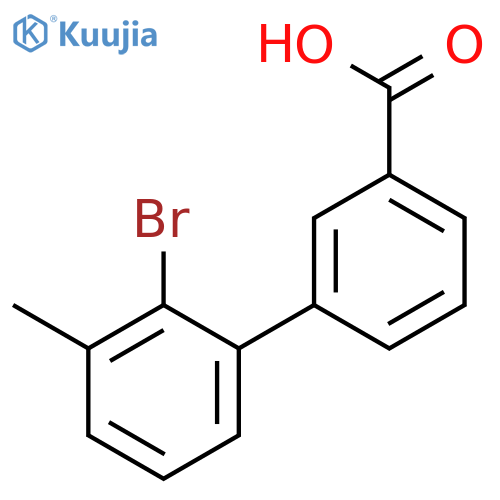

商品名:2'-Bromo-3'-methylbiphenyl-3-carboxylic acid

CAS番号:1215206-31-7

MF:C14H11BRO2

メガワット:291.13994

CID:856194

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-BroMo-3-Methylbiphenyl-3-carboxylic acid

- 3-(2-bromo-3-methylphenyl)benzoic acid

- 2'-Bromo-3'-methylbiphenyl-3-carboxylic acid

-

計算された属性

- せいみつぶんしりょう: 289.99400

じっけんとくせい

- PSA: 37.30000

- LogP: 4.12270

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B699155-100mg |

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid |

1215206-31-7 | 100mg |

$ 276.00 | 2023-04-18 | ||

| TRC | B699155-1g |

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid |

1215206-31-7 | 1g |

$ 1200.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527807-1g |

2'-Bromo-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid |

1215206-31-7 | 98% | 1g |

¥3768.00 | 2024-08-09 | |

| Crysdot LLC | CD12171923-1g |

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid |

1215206-31-7 | 95+% | 1g |

$330 | 2024-07-23 | |

| TRC | B699155-250mg |

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid |

1215206-31-7 | 250mg |

$ 546.00 | 2023-04-18 | ||

| TRC | B699155-500mg |

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid |

1215206-31-7 | 500mg |

$ 844.00 | 2023-04-18 |

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

1215206-31-7 (2'-Bromo-3'-methylbiphenyl-3-carboxylic acid) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬